6-ブロモ-2,1-ベンゾオキサゾール-3-カルボン酸

説明

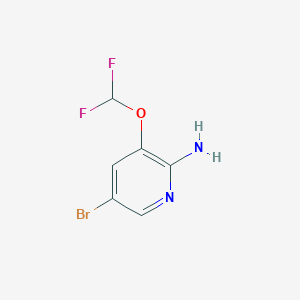

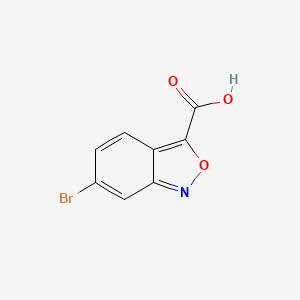

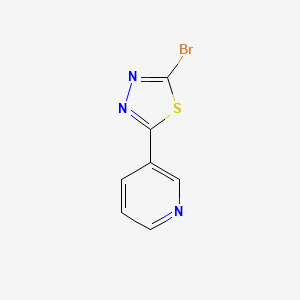

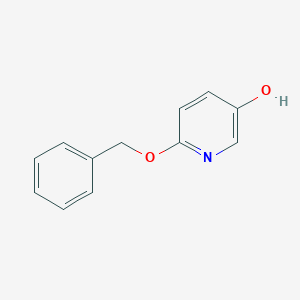

6-Bromo-2,1-benzoxazole-3-carboxylic acid is a chemical compound with the molecular formula C8H4BrNO3 . It has a molecular weight of 242.03 . The compound is also known by other synonyms such as 6-bromo-2,1-benzisoxazole-3-carboxylic acid and 6-bromobenzo[c]isoxazole-3-carboxylic acid .

Synthesis Analysis

The synthesis of benzoxazole derivatives, including 6-Bromo-2,1-benzoxazole-3-carboxylic acid, has been extensively studied . Various methodologies have been developed, including the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, one method involves the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium .Molecular Structure Analysis

The molecular structure of 6-Bromo-2,1-benzoxazole-3-carboxylic acid consists of a benzoxazole ring substituted with a bromo group at the 6th position and a carboxylic acid group at the 3rd position . The compound has a bicyclic planar structure .Chemical Reactions Analysis

Benzoxazoles, including 6-Bromo-2,1-benzoxazole-3-carboxylic acid, can undergo various chemical reactions . For instance, they can participate in cyclization reactions with β-diketones catalyzed by a combination of Brønsted acid and CuI . They can also undergo reductive coupling/annulation with o-nitrophenols or o-nitroanilines in the presence of sulfur and DABCO .Physical And Chemical Properties Analysis

6-Bromo-2,1-benzoxazole-3-carboxylic acid has a molecular weight of 242.03 and a molecular formula of C8H4BrNO3 . It has a topological polar surface area of 63.3Ų .科学的研究の応用

抗がん活性

6-ブロモ-2,1-ベンゾオキサゾール-3-カルボン酸を含むベンゾオキサゾール誘導体は、がん治療における可能性が注目されています。 例えば、特定の化合物は、肺がん、乳がん、大腸がん細胞の増殖に対して有意な阻害を示しました . ベンゾオキサゾール骨格は、がん病理に関与する様々な代謝経路や細胞プロセスを標的にできることから、抗がん化合物に共通して見られる特徴です .

抗真菌特性

これらの化合物には、抗真菌活性も示されています。 一部の研究では、アスペルギルス・ニガーなどの真菌に対する、ボリコナゾールなどの標準的な薬剤との有効性の比較が行われています . 別の研究では、特定のベンゾオキサゾール誘導体がアスペルギルス・ニガーおよびカンジダ・アルビカンスに対して強力な効果を示し、他の種に対しては様々な程度の抗菌活性を示すことが明らかになりました .

抗真菌活性における作用機序

ベンゾオキサゾールの抗真菌活性における作用機序も研究されています。 これらは、多面的作用様式を示し、真菌の生存と耐性のために重要な、膜輸送中の総ステロール含有量に影響を与え、排出を阻害します .

作用機序

Target of Action

Benzoxazole derivatives are known to interact with a wide range of biological targets . They have been found to exhibit a broad spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more .

Mode of Action

For instance, they can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives are known to influence a variety of biochemical pathways due to their wide spectrum of pharmacological activities .

Result of Action

Benzoxazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .

将来の方向性

Benzoxazole derivatives, including 6-Bromo-2,1-benzoxazole-3-carboxylic acid, have been extensively used as starting materials for different mechanistic approaches in drug discovery . They offer a broad substrate scope and functionalization to provide several biological activities . Therefore, there is a large potential for future research in the synthesis and application of these compounds .

生化学分析

Biochemical Properties

The biochemical properties of 6-Bromo-2,1-benzoxazole-3-carboxylic acid are not fully understood due to the limited available research. Benzoxazole derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the formation of hydrogen bonds and π-π stacking or π-cation interactions .

Cellular Effects

The specific cellular effects of 6-Bromo-2,1-benzoxazole-3-carboxylic acid are currently unknown. Benzoxazole derivatives have been found to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more .

Molecular Mechanism

The molecular mechanism of action of 6-Bromo-2,1-benzoxazole-3-carboxylic acid is not well-studied. Benzoxazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 6-Bromo-2,1-benzoxazole-3-carboxylic acid are not well-understood. Benzoxazole derivatives have been found to target a wide range of metabolic pathways and cellular processes in cancer pathology .

特性

IUPAC Name |

6-bromo-2,1-benzoxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO3/c9-4-1-2-5-6(3-4)10-13-7(5)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTUMTXURUVLTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(ON=C2C=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B1520022.png)